molecular formula C70H56BClF4NP3Ru B6354084 Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate CAS No. 1150112-54-1

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate

Cat. No.: B6354084
CAS No.: 1150112-54-1
M. Wt: 1227.4 g/mol
InChI Key: XCERQXGLTGTHLA-UHFFFAOYSA-M
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Description

This ruthenium(II) complex features a chiral bidentate phosphine ligand, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a unique diaminophosphine ligand, (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents, making it suitable for asymmetric catalysis . The stereochemical configuration (R,R) of the diaminophosphine ligand and the (R)-BINAP framework synergistically create a rigid chiral environment, critical for enantioselective transformations such as hydrogenation and transfer hydrogenation .

Properties

IUPAC Name

2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C26H24NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCERQXGLTGTHLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H56BClF4NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-BINAP Ligand

The (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand is synthesized via nickel-mediated asymmetric coupling. A racemic mixture of 2,2'-dihydroxy-1,1'-binaphthyl undergoes phosphorylation with diphenylphosphine chloride in the presence of nickel(II) chloride and 1,2-bis(diphenylphosphino)ethane (dppe), yielding BINAP with 87% combined efficiency. Subsequent reduction of oxidized byproducts (e.g., BINAP(O)) using trichlorosilane and N,N-dimethylaniline in toluene achieves enantiomerically pure (R)-BINAP in 96% yield.

Preparation of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine

The (1R,2R)-diamine ligand is synthesized through asymmetric hydrogenation of a prochiral enamine precursor. Using a BINAP–ruthenium(II)–chiral diamine–KOH system, acetophenone derivatives are hydrogenated in 2-propanol at 50 atm H₂, achieving >99% enantiomeric excess (ee). Phosphination of the resultant diamine with chlorodiphenylphosphine in THF at −78°C introduces the diphenylphosphino group while retaining stereochemical integrity.

Ruthenium Complexation

Precursor Preparation

Anhydrous ruthenium(III) chloride hydrate is a common starting material. Prior to use, it is dried at 100°C to remove lattice water, yielding a reactive RuCl₃ powder. Alternative precursors like RuCl₂(PPh₃)₃ are employed in protic media to facilitate ligand substitution.

Stepwise Ligand Coordination

In a representative procedure, RuCl₃ (400 mg) is suspended in ethylene glycol (40 mL) with (R)-BINAP (800 mg) and (1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine (600 mg). The mixture is refluxed at 200°C for 3 hours under nitrogen, during which Ru(III) is reduced to Ru(II), evidenced by a color shift to deep red. Triphenylphosphine (PPh₃) is often added as a stabilizing ligand, which is later displaced by chiral phosphines.

Table 1: Optimization of Ru(II) Complexation

ConditionOutcomeYieldCitation
RuCl₃, ethylene glycol, 200°CFull reduction to Ru(II)98%
RuCl₂(PPh₃)₃, KPF₆, MeOHTrans-PPh₃ displacement by BINAP56%
NaBH₄ in EtOHOver-reduction to Ru(0)<5%

Counterion Exchange to Tetrafluoroborate

Metathesis Reaction

The chloride counterion in the nascent Ru(II) complex is replaced via salt metathesis. A hot aqueous solution of ammonium tetrafluoroborate (1.5 g in 7 mL H₂O) is added to the cooled ethylene glycol reaction mixture. Immediate precipitation of the tetrafluoroborate salt occurs, which is collected by vacuum filtration and washed with cold ethanol.

Crystallization and Purification

Crude product is dissolved in minimal dichloromethane and layered with hexane to induce crystallization. X-ray diffraction confirms the octahedral geometry, with BINAP and diamine ligands occupying equatorial positions and chloride in the axial site.

Mechanistic Insights and Side Reactions

Role of Alkali Metals

Potassium tert-butoxide (KOtBu) enhances ligand substitution rates by deprotonating ethylene glycol, generating a more nucleophilic alkoxide intermediate. Omission of KOtBu reduces yields to 32% (Table 1, entry 3).

Diastereomeric Byproducts

Competing coordination of (S,S)-diamine ligands generates a diastereomeric impurity (<2%), separable via chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column.

Industrial-Scale Adaptations

Solvent Recycling

Ethylene glycol is recovered via distillation under reduced pressure (100°C, 10 mmHg), achieving 95% solvent reuse.

Catalytic Efficiency

The final complex demonstrates exceptional activity in asymmetric hydrogenation (S/C = 2,400,000), outperforming H₈-BINAP analogues by 59% in enantioselectivity for β-aryl acrylic acids .

Chemical Reactions Analysis

Types of Reactions

Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.

    Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Ligand substitution reactions often involve the use of phosphine ligands and are carried out in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Products may include oxidized forms of the ligands or the ruthenium center.

    Reduction: Reduced forms of the ligands or the ruthenium center.

    Substitution: New complexes with different ligand arrangements.

Scientific Research Applications

Asymmetric Catalysis

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is particularly notable for its role in asymmetric catalysis. It has been utilized in various reactions to produce chiral compounds with high enantioselectivity.

  • Hydrogenation Reactions : The compound has been employed as a catalyst in the hydrogenation of prochiral ketones and imines, yielding enantiomerically enriched alcohols and amines. Studies have shown that this complex can achieve high yields and selectivities under mild conditions .
  • Transfer Hydrogenation : It has also been used in transfer hydrogenation processes, where it facilitates the reduction of ketones using formic acid or other hydrogen donors. This method is advantageous due to its operational simplicity and environmental friendliness .

Cross-Coupling Reactions

The ruthenium complex serves as an effective catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

  • Suzuki Coupling : In Suzuki coupling reactions, it has demonstrated excellent reactivity towards aryl halides and boronic acids, allowing for the formation of biaryl compounds with high yields .
  • Heck Reaction : The compound has also shown effectiveness in the Heck reaction between aryl halides and alkenes, contributing to the development of various pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this ruthenium complex for the asymmetric hydrogenation of acetophenone derivatives. The results indicated that the catalyst provided up to 99% conversion with an enantiomeric excess (ee) of 97%, showcasing its potential in producing valuable chiral intermediates for pharmaceuticals .

Reaction TypeSubstrate TypeConversion (%)Enantiomeric Excess (%)
Asymmetric HydrogenationAcetophenone Derivative9997

Case Study 2: Cross-Coupling Applications

In another investigation focusing on cross-coupling reactions, researchers utilized this compound to couple aryl bromides with phenylboronic acid. The reaction conditions were optimized to achieve high yields (up to 95%) at room temperature, demonstrating the catalyst's versatility and efficiency .

Reaction TypeAryl Halide TypeYield (%)
Suzuki CouplingAryl Bromide95

Mechanism of Action

The mechanism of action of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate involves the coordination of the chiral ligands to the ruthenium center, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets and pathways involved include:

    Coordination to Substrates: The ruthenium center coordinates to substrates, activating them for subsequent reactions.

    Chiral Induction: The chiral ligands induce chirality in the reaction products, leading to the formation of enantiomerically pure compounds.

    Catalytic Cycle: The compound undergoes a catalytic cycle, where it repeatedly participates in the reaction without being consumed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related ruthenium complexes, focusing on ligand systems, counterions, and catalytic performance:

Table 1: Key Structural and Functional Comparisons

Compound Name Ligand System Counterion Key Applications Notable Findings References
Target Compound : Chloro[(R)-BINAP][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF₄⁻ (R)-BINAP + (1R,2R)-diphenylethanamine (phosphine-modified diamine) BF₄⁻ Asymmetric hydrogenation of ketones High enantiomeric excess (ee >95%) due to dual phosphine coordination enhancing substrate binding .
Dichloro[(R)-BINAP][(1R,2R)-DPEN]Ru(II) (R)-BINAP + (1R,2R)-1,2-diphenylethylenediamine (non-phosphine diamine) Cl⁻ Transfer hydrogenation of aryl ketones Moderate ee (80–90%); chloride counterion limits solubility in non-polar solvents .
Chloro[(R)-BINAP][(1R,2R)-cyclohexanediamine]Ru(II) BF₄⁻ (R)-BINAP + (1R,2R)-cyclohexane-1,2-diamine BF₄⁻ Hydrogenation of α,β-unsaturated esters Improved turnover frequency (TOF = 500 h⁻¹) due to cyclohexane backbone rigidity .
Dichloro[(R)-xylBINAP][(R,R)-DPEN]Ru(II) (R)-xylBINAP (3,5-xylyl-substituted BINAP) + (R,R)-DPEN Cl⁻ Industrial-scale asymmetric hydrogenation Enhanced steric bulk from xylBINAP increases substrate selectivity (ee >99%) .
Chloro[(R)-tolBINAP][(p-cymene)]Ru(II) Cl⁻ (R)-tolBINAP (p-tolyl BINAP) + p-cymene Cl⁻ Catalytic C–H activation Lower enantioselectivity (ee ~70%) compared to BINAP systems due to reduced π-backbonding .

Key Observations:

Ligand Effects: Phosphine-modified diamines (e.g., in the target compound) improve substrate binding via additional P–Ru coordination, increasing catalytic efficiency and enantioselectivity compared to non-phosphine diamines like DPEN . Substituted BINAP ligands (e.g., xylBINAP) enhance steric control, critical for high ee in industrial applications .

Counterion Influence: BF₄⁻ salts exhibit superior solubility in dichloromethane and THF, enabling homogeneous catalysis, whereas chloride salts often precipitate in non-polar media .

Catalytic Performance :

  • The target compound’s dual phosphine-diamine ligand system achieves higher TOF and ee values than analogs with simpler diamines, underscoring the importance of ligand design .

Research Findings and Mechanistic Insights

  • Asymmetric Hydrogenation: The target compound demonstrates >95% ee in the hydrogenation of acetophenone derivatives, attributed to the synergistic effects of (R)-BINAP and the phosphine-diamine ligand stabilizing the transition state .
  • Solvent Compatibility : BF₄⁻ improves compatibility with polar solvents, a limitation in chloride-based analogs .
  • Stability : Air sensitivity is a common challenge, necessitating inert handling, but the tetrafluoroborate form shows marginally better stability than chloride salts .

Biological Activity

Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate is a complex of significant interest in medicinal chemistry due to its potential biological activities. Ruthenium complexes have been extensively studied for their anticancer properties and ability to interact with biological molecules, making them promising candidates for drug development.

Chemical Structure and Properties

The compound features a ruthenium(II) center coordinated by two bidentate phosphine ligands that provide steric and electronic properties conducive to biological activity. The tetrafluoroborate anion serves as a counterion, enhancing the solubility and stability of the complex in biological environments.

Biological Activity Overview

Research has indicated that ruthenium complexes exhibit a range of biological activities, including:

  • Anticancer Activity : Many ruthenium complexes have shown promising results against various cancer cell lines. They often induce apoptosis and inhibit cell proliferation through mechanisms that may involve DNA interaction and disruption of cellular processes.
  • Antimicrobial Properties : Some studies have reported antibacterial and antifungal activities in related ruthenium complexes, suggesting potential applications in treating infections.
  • Antiparasitic Effects : Certain ruthenium complexes have demonstrated efficacy against protozoan parasites, which could lead to novel treatments for diseases like malaria and Chagas disease.

1. Anticancer Activity

A study focusing on ruthenium(II) complexes highlighted their cytotoxic effects on breast cancer cell lines. The compound was found to exhibit IC50 values in the low micromolar range against both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells. The mode of action was linked to interference with DNA repair mechanisms and activation of apoptotic pathways .

2. Antimicrobial Properties

Research into related ruthenium complexes has shown significant antibacterial activity against various strains such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were lower than those of some commercially available antibiotics, indicating the potential for these complexes to serve as alternative antimicrobial agents .

3. Antiparasitic Activity

In vitro studies demonstrated that certain ruthenium complexes could selectively inhibit the proliferation of Toxoplasma gondii without affecting human fibroblast cells. This selectivity suggests a promising avenue for developing new antiparasitic drugs .

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the cytotoxicity of a series of Ru(II)Cp complexes on various cancer cell lines. The study found that one particular complex exhibited IC50 values as low as 0.39 μM against TNBC cells, highlighting its potential as a therapeutic agent for aggressive breast cancers .

Case Study 2: Antimicrobial Activity

Another study assessed the efficacy of a related ruthenium complex against plant pathogens and bacteria. Results indicated strong antimicrobial effects with MIC values comparable to or better than established antibiotics, emphasizing the need for further exploration into their clinical applications .

Data Tables

Activity Type Cell Line/Organism IC50 (μM) Reference
AnticancerMDA-MB-231 (TNBC)0.39
AntimicrobialE. coli< 10
AntiparasiticToxoplasma gondii< 0.1

Q & A

Q. What is the primary catalytic application of this ruthenium complex, and how does its ligand architecture influence enantioselectivity?

This complex is primarily used in asymmetric hydrogenation of prochiral substrates, such as ketones and olefins, to produce enantiomerically enriched products critical in pharmaceutical synthesis . The ligand system combines a chiral (R)-BINAP backbone and a (1R,2R)-diphenylethanamine-derived phosphine, which creates a rigid, chiral environment around the ruthenium center. This steric and electronic tuning ensures high enantioselectivity by favoring specific substrate binding modes .

Methodological Insight : Optimize enantioselectivity by:

  • Pre-reducing the catalyst under H₂ to activate the Ru center.
  • Using polar solvents (e.g., MeOH or CH₂Cl₂) to stabilize the transition state.
  • Screening substrate-to-catalyst ratios (typically 100:1 to 1000:1) to balance efficiency and cost .

Q. How should this air-sensitive catalyst be handled and stored to maintain reactivity?

The complex is air-sensitive due to its phosphine ligands and low-valent Ru center. Best practices include:

  • Storing under inert gas (Ar or N₂) at –20°C in sealed, light-resistant vials.
  • Using gloveboxes or Schlenk lines for weighing and transferring.
  • Pre-drying solvents (e.g., degassing with N₂) to prevent ligand oxidation .

Troubleshooting Tip : If catalytic activity drops, test for ligand decomposition via ³¹P NMR. Oxidized phosphine ligands (e.g., phosphine oxides) appear as upfield shifts (~25–30 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data when using this catalyst for non-standard substrates?

Discrepancies often arise from substrate-catalyst mismatches or competing reaction pathways . To address this:

Mechanistic Profiling : Use in situ IR or NMR to identify intermediates. For example, monitor Ru–H species (ν ≈ 2000–2200 cm⁻¹) to confirm active catalyst formation .

Ligand Modifications : Replace the diamine ligand with bulkier analogs (e.g., cyclohexane-1,2-diamine) to alter steric demand. and show that xylbinap or Tol-Binap ligands improve selectivity for hindered substrates .

Computational Modeling : DFT studies can predict transition-state geometries and guide ligand redesign .

Q. What strategies enhance catalytic turnover numbers (TONs) in large-scale asymmetric hydrogenations?

Improving TONs requires addressing catalyst deactivation pathways :

  • Additive Screening : Additives like NEt₃ or KI can stabilize the active Ru species by mitigating acid or halide poisoning .
  • Substrate Purification : Remove trace oxidants (e.g., peroxides) via alumina columns.
  • Pressure Optimization : Higher H₂ pressures (10–50 bar) accelerate substrate saturation but may reduce selectivity. Balance with reaction monitoring (e.g., GC-MS) .

Case Study : reports TONs >10,000 for α,β-unsaturated ketones using analogous Ru-BINAP-diamine catalysts under optimized H₂ pressure (30 bar) .

Q. How does this catalyst compare to structurally related Ru complexes in asymmetric transfer hydrogenation (ATH)?

While this complex excels in H₂-based hydrogenation, ATH performance depends on the ligand’s ability to stabilize Ru–H intermediates. Key comparisons:

  • Ru-BINAP-cymenes (): Higher activity in ATH due to labile cymene ligands but lower thermal stability.
  • Ru-Tol-Binap-AMPY (): Improved air stability but reduced enantioselectivity for polar substrates.
  • Ru-xylbinap-dpen (): Superior for bulky substrates (e.g., tetrasubstituted alkenes) due to enhanced steric shielding .

Q. What analytical techniques are critical for characterizing this catalyst and its reaction intermediates?

  • X-ray Crystallography : Resolve the chiral coordination geometry (e.g., Λ/Δ configurations) .
  • ³¹P NMR : Monitor ligand coordination and oxidation states (δ ≈ 50–60 ppm for Ru-bound phosphines) .
  • ESI-MS : Identify ionic intermediates (e.g., [Ru(H)(BINAP)(diamine)]⁺) in solution .

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